
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol is a chiral compound with a complex structure that includes a benzyl group, an octyl chain, and a vinyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The key steps in the synthesis may include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an amine and a suitable electrophile.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Addition of the octyl chain: This can be done through a Grignard reaction or other alkylation methods.
Vinyl group introduction: This step may involve a Heck reaction or other methods to introduce the vinyl group onto the pyrrolidine ring.
Industrial Production Methods
Industrial production of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the benzyl or octyl chains.
Addition: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, alkyl halides
Addition: Hydrogen gas (H₂) with a palladium catalyst, halogens (Br₂, Cl₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce primary or secondary alcohols.
科学研究应用
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved solubility or stability.
作用机制
The mechanism of action of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. For example, it could modulate the activity of neurotransmitter receptors in the brain, leading to changes in neuronal activity and behavior.
相似化合物的比较
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with insulinotropic activity.
Quercetin 3-D-galactoside: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol is unique due to its combination of a pyrrolidine ring with a benzyl, octyl, and vinyl group This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds
属性
CAS 编号 |
921202-50-8 |
|---|---|
分子式 |
C21H33NO |
分子量 |
315.5 g/mol |
IUPAC 名称 |
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol |
InChI |
InChI=1S/C21H33NO/c1-3-5-6-7-8-12-15-19-17-22(20(4-2)21(19)23)16-18-13-10-9-11-14-18/h4,9-11,13-14,19-21,23H,2-3,5-8,12,15-17H2,1H3/t19-,20-,21+/m0/s1 |
InChI 键 |
UCKBKFVHCGALAU-PCCBWWKXSA-N |
手性 SMILES |
CCCCCCCC[C@H]1CN([C@H]([C@@H]1O)C=C)CC2=CC=CC=C2 |
规范 SMILES |
CCCCCCCCC1CN(C(C1O)C=C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


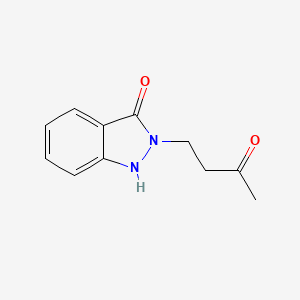
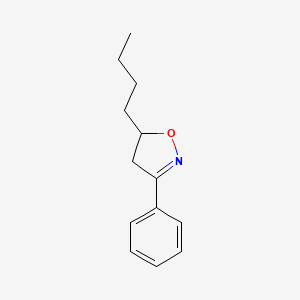

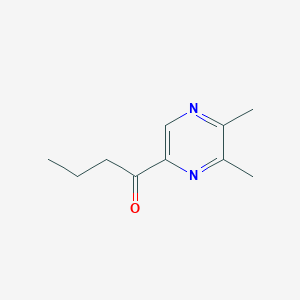
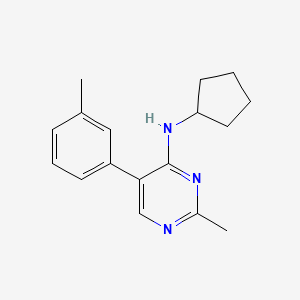
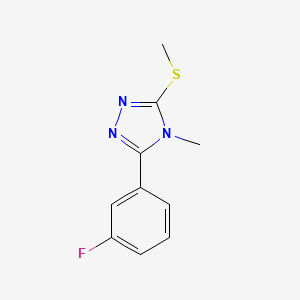
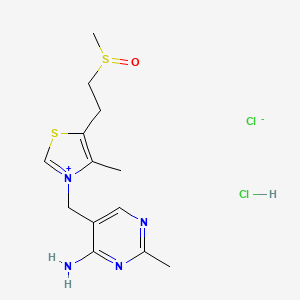
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)

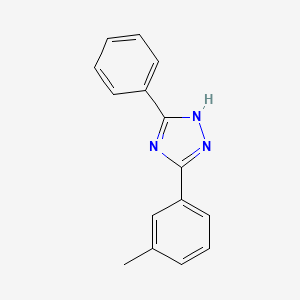
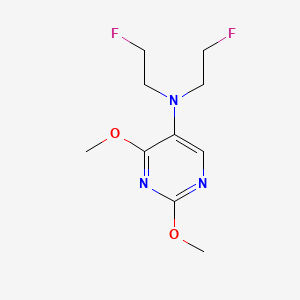
![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
